molecular formula C16H15FO B8405401 3-Fluoro-2',4',6'-trimethylbenzophenone

3-Fluoro-2',4',6'-trimethylbenzophenone

Cat. No.: B8405401
M. Wt: 242.29 g/mol
InChI Key: ITSGXANHALJEFF-UHFFFAOYSA-N
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Description

3-Fluoro-2',4',6'-trimethylbenzophenone is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with a fluorine atom at the 3-position and methyl groups at the 2', 4', and 6' positions on the second aromatic ring. This compound belongs to the benzophenone family, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

The fluorine atom introduces polarity and enhances metabolic stability, while the methyl groups contribute to steric effects and lipophilicity. These structural features make it a candidate for drug discovery, particularly in fluorinated analogs of bioactive molecules .

Properties

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

(3-fluorophenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C16H15FO/c1-10-7-11(2)15(12(3)8-10)16(18)13-5-4-6-14(17)9-13/h4-9H,1-3H3

InChI Key

ITSGXANHALJEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of 3-Fluoro-2',4',6'-trimethylbenzophenone with related benzophenones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (Polarity)
This compound C₁₆H₁₅FO 242.29 -F (3), -CH₃ (2',4',6') ~300 (estimated) Low in water
2,4,6-Trimethylbenzophenone C₁₆H₁₆O 224.30 -CH₃ (2',4',6') 315–320 Low in water
3-Fluoro-4'-methoxybenzophenone C₁₄H₁₁FO₂ 234.24 -F (3), -OCH₃ (4') ~290 (estimated) Moderate in ethanol
4'-Chloro-3-fluorobenzophenone C₁₃H₈ClFO 238.66 -F (3), -Cl (4') 285–290 Low in water

Key Observations :

  • Fluorine vs. Chlorine : Fluorine increases polarity compared to chlorine, reducing lipophilicity (logP) but improving metabolic stability .
  • Methyl vs. Methoxy : Methyl groups enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to methoxy groups .
  • Boiling Points : Methyl substitution (2',4',6') elevates boiling points due to increased molecular weight and van der Waals interactions .

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